![molecular formula C22H21F3N2O3 B2841316 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 921545-70-2](/img/structure/B2841316.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes an oxazepine ring fused to a benzene ring, an allyl group, and a trifluoromethyl-substituted benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the oxazepine intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, potentially converting it to an alcohol.
Substitution: The trifluoromethylbenzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). The focus has been on the design of new anticonvulsants that exhibit improved efficacy and reduced side effects compared to existing medications. For instance, derivatives of the oxazepin structure have shown promising activity in models used to evaluate anticonvulsant effects, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
Case Study:
A series of oxazepin derivatives were synthesized and screened for their anticonvulsant activity. Among these compounds, certain derivatives demonstrated significant protective effects against seizures at low doses while maintaining a favorable safety profile .
Potential in Cancer Therapy
The compound's structural features suggest potential applications in cancer therapy. Compounds with similar oxazepin frameworks have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, which can be advantageous in developing anticancer agents .
Research Findings:
Studies on related compounds have shown that modifications in the oxazepin structure can lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of the trifluoromethyl group may further improve these properties by altering the compound's interaction with biological targets involved in cancer progression .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that derivatives of oxazepins can exert neuroprotective actions by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Experimental Evidence:
In vitro studies have demonstrated that certain oxazepin derivatives can protect neuronal cells from apoptosis induced by oxidative stressors. These findings suggest a possible mechanism through which these compounds could provide therapeutic benefits in neurodegenerative conditions .
Analgesic Properties
The analgesic properties of compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) have also been explored. Analgesics derived from this structural class may interact with pain pathways in the central nervous system, providing relief from chronic pain conditions.
Clinical Implications:
The potential for developing new analgesics based on this compound could address the growing need for effective pain management therapies with fewer side effects than traditional opioids .
Summary Table of Applications
Application Area | Description | Research Insights |
---|---|---|
Anticonvulsant Activity | Potential use in treating epilepsy and seizure disorders | Significant activity in MES and PTZ models; low toxicity observed |
Cancer Therapy | Possible inhibition of tumor growth | Enhanced cytotoxicity noted in cancer cell lines; trifluoromethyl group beneficial |
Neuroprotective Effects | May protect against neurodegeneration | Evidence of reduced oxidative stress-induced apoptosis in neuronal cells |
Analgesic Properties | Potential for development as a new class of analgesics | Interaction with CNS pain pathways; could reduce reliance on opioids |
Wirkmechanismus
The mechanism by which N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide
Uniqueness
Compared to similar compounds, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, which can be advantageous in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide is a synthetic compound with potential biological activity. Its complex structure suggests various pharmacological properties, which warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H22F3N2O3 with a molecular weight of approximately 396.4 g/mol. The structural features include:
- Tetrahydrobenzo[b][1,4]oxazepin core
- Trifluoromethyl group
- Allyl substituent
These characteristics may influence its interaction with biological targets.
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : Early studies indicate that compounds with similar oxazepin structures exhibit cytotoxic effects against various cancer cell lines. This compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For instance, it may affect enzymes related to steroidogenesis or other metabolic pathways.
- Antimicrobial Properties : Preliminary evaluations suggest that this compound could possess antimicrobial activity against specific bacterial strains.
Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized a series of oxazepin derivatives and evaluated their biological activities. Among these derivatives, the one structurally related to this compound demonstrated significant inhibition against 17β-HSD Type 3 with an IC50 value of 700 nM . This suggests a promising role in modulating steroid hormone levels.
Study 2: Anticancer Activity Assessment
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, derivatives of the oxazepin class were tested against leukemia cell lines (CCRF-CEM) and exhibited GI50 values as low as 10 nM . This highlights the potential for therapeutic applications in oncology.
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3/c1-4-11-27-17-12-16(9-10-18(17)30-13-21(2,3)20(27)29)26-19(28)14-5-7-15(8-6-14)22(23,24)25/h4-10,12H,1,11,13H2,2-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAHWNEAYZXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.